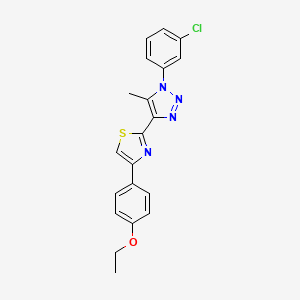![molecular formula C13H8Cl3N3S B2462838 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole CAS No. 649578-82-5](/img/structure/B2462838.png)
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole, also known as CDMT, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CDMT is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit PTP activity by binding to the active site of the enzyme. This binding results in the inhibition of PTP activity, which in turn leads to the activation of signaling pathways that promote cell death in cancer cells. The mechanism of action of this compound is important for understanding its potential applications in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of PTP activity. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for further research in the field of immunology. The biochemical and physiological effects of this compound are important for understanding its potential applications in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has several advantages for use in lab experiments, including its ability to selectively inhibit PTP activity and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration. The advantages and limitations of this compound for lab experiments are important for understanding its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on 4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole, including its potential as an anticancer agent, its use in the treatment of inflammatory diseases, and its potential as a therapeutic agent for other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. The future directions for research on this compound are important for understanding its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a thiazole derivative that has been synthesized using various methods and has been studied for its potential applications in scientific research. This compound has been shown to have potential as an inhibitor of PTPs and as an anticancer agent, and has also been shown to have anti-inflammatory effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its potential use as a therapeutic agent for various diseases. Overall, this compound is an important compound for further research in the field of medicine.
Métodos De Síntesis
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been synthesized using various methods, including the reaction of 2-[(4,5-dichloroimidazol-1-yl)methyl]-4-(4-chlorophenyl)thiazole with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 2-amino-4,5-dichloroimidazole, and 2-mercaptobenzothiazole in the presence of a base. The synthesis of this compound is important for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole has been studied for its potential applications in scientific research, including its use as an inhibitor of protein tyrosine phosphatases (PTPs) and its potential as an anticancer agent. PTPs are enzymes that play a role in the regulation of cell signaling pathways, and the inhibition of PTPs has been shown to have potential therapeutic effects in cancer treatment. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in the field of oncology.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[(4,5-dichloroimidazol-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3S/c14-9-3-1-8(2-4-9)10-6-20-11(18-10)5-19-7-17-12(15)13(19)16/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSCLIBLIJSMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN3C=NC(=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)
![7-(3,4-dimethylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2462758.png)


![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)


![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)

![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2462770.png)
![Methyl 2-(2-{[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2462771.png)
![N-Cyclopropyl-N-[(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462774.png)
![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)
